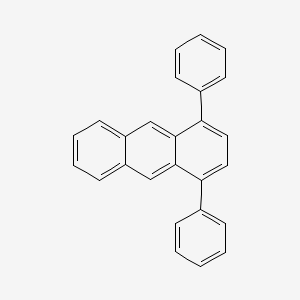
1,4-Diphenylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with phenyl groups attached at the 1 and 4 positions. This compound is known for its photophysical properties, including fluorescence, making it useful in various scientific and industrial applications .
准备方法
1,4-Diphenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method uses 1,4-dibromoanthracene and phenylboronic acids as starting materials, with a palladium catalyst (Pd(PPh3)4) to facilitate the reaction . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
化学反应分析
1,4-Diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings or the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,4-Diphenylanthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It serves as a marker in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用机制
The mechanism by which 1,4-diphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. This excited state can then release energy in the form of fluorescence. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and hydrogen bonding .
相似化合物的比较
1,4-Diphenylanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,2’-bianthracene. While all these compounds share similar photophysical properties, this compound is unique in its specific substitution pattern, which affects its fluorescence quantum yield and stability. For example, 9,10-diphenylanthracene is also used in OLEDs but has different emission characteristics .
属性
CAS 编号 |
1714-16-5 |
|---|---|
分子式 |
C26H18 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1,4-diphenylanthracene |
InChI |
InChI=1S/C26H18/c1-3-9-19(10-4-1)23-15-16-24(20-11-5-2-6-12-20)26-18-22-14-8-7-13-21(22)17-25(23)26/h1-18H |
InChI 键 |
ZIESDBCHTYVUNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC4=CC=CC=C4C=C23)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


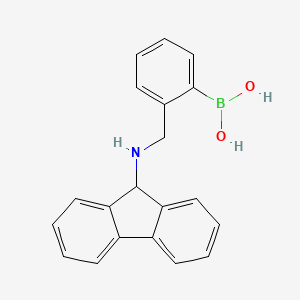
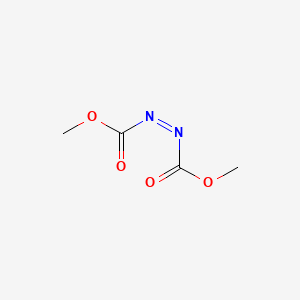
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
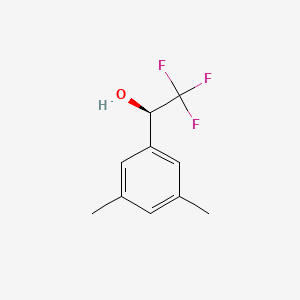
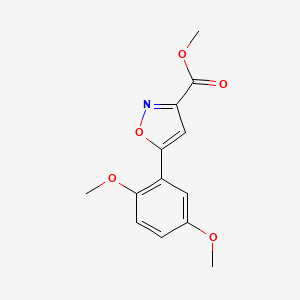
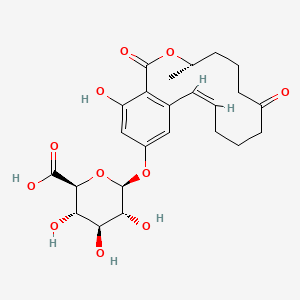
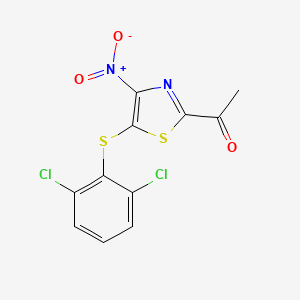
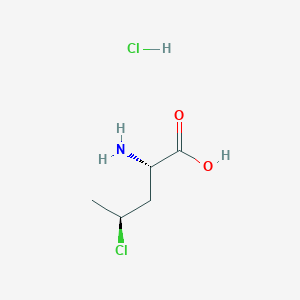
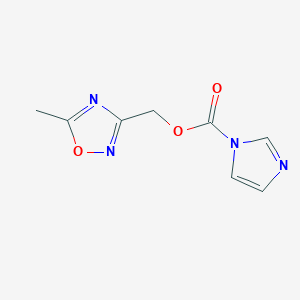
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
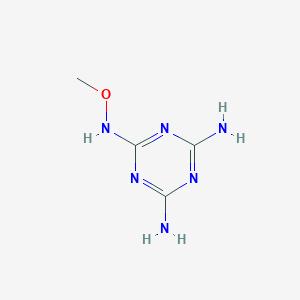
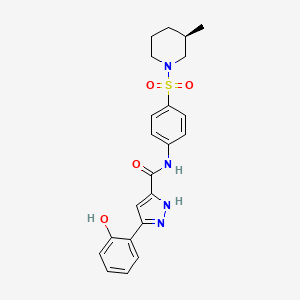
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
